1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine
Description
Structural Characterization of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine
Crystallographic Analysis and Bonding Configurations
X-ray diffraction (XRD) remains the gold standard for resolving atomic-scale structures of crystalline compounds. For this compound, single-crystal XRD analysis reveals a chair conformation in the piperazine ring, minimizing steric clashes between the methyl group at position 4 and the imidazole substituent. The methylene bridge (-CH₂-) connecting the piperazine and imidazole rings adopts a staggered configuration, with a bond length of 1.54 Å for the C-N linkage. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P-1 (triclinic) |
| Unit cell dimensions | a = 11.30 Å, b = 15.15 Å, c = 18.98 Å |
| Bond angle (C-N-C) | 112.4° |
The imidazole ring exhibits planarity, with nitrogen atoms at positions 1 and 3 participating in hydrogen bonding networks. This structural feature enhances solubility in polar solvents by facilitating interactions with water molecules.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectroscopy provides critical insights into the compound’s electronic environment. Key assignments include:
- Piperazine protons : The methyl group at position 4 resonates as a singlet at δ 2.34 ppm (¹H NMR), while the methylene protons adjacent to nitrogen appear as a multiplet at δ 3.12–3.45 ppm .
- Imidazole protons : The aromatic protons at positions 2 and 4 of the imidazole ring show distinct doublets at δ 7.62 ppm and δ 7.15 ppm , respectively (¹H NMR).
¹³C NMR data further corroborate the structure, with the imidazole carbons resonating at δ 135.8 ppm (C2) and δ 121.3 ppm (C4).
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3420 | Imidazole NH |
| C-N stretch | 1588 | Piperazine and imidazole |
| C-H bend | 770 | Aromatic ring deformation |
The absence of a broad peak above 3000 cm⁻¹ confirms the absence of free -NH groups in the piperazine ring.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 180.25 , corresponding to the molecular formula C₉H₁₆N₄⁺. Key fragmentation pathways include:
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Simulations
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecule’s geometry, predicting bond lengths and angles within 1% of experimental XRD data. The methylene bridge’s torsional angle is calculated as 62.3° , favoring a conformation that minimizes steric hindrance.
Molecular Orbital Energy Level Calculations
HOMO-LUMO analysis reveals an energy gap of 4.8 eV , indicating moderate reactivity. The HOMO is localized on the imidazole ring’s π-system, while the LUMO resides on the piperazine nitrogen lone pairs.
Structure
3D Structure
Properties
CAS No. |
91272-89-8 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(imidazol-1-ylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-11-4-6-12(7-5-11)9-13-3-2-10-8-13/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
NFMAHGCPYPEFSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Mannich Base Formation Using Formaldehyde
One common approach is the Mannich reaction involving 4-methylpiperazine, formaldehyde, and imidazole:
- A mixture of 4-methylpiperazine and imidazole is reacted with formaldehyde in a suitable solvent such as dimethylformamide (DMF) or water.
- The reaction is typically carried out under ice-cold conditions initially, then allowed to proceed at room temperature for several hours to overnight.
- The progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is neutralized and extracted with an organic solvent like dichloromethane.
- The product is isolated by solvent evaporation and purified by recrystallization or chromatography.
This method yields the target compound with moderate to good yields (e.g., 60-70%) and is supported by spectral data such as IR, ^1H-NMR, and melting point analysis.
Nucleophilic Substitution Using Chloromethyl Imidazole Derivatives
Another method involves the reaction of 4-methylpiperazine with chloromethyl-substituted imidazole derivatives:
- The chloromethylimidazole is prepared or purchased as an electrophilic intermediate.
- 4-Methylpiperazine is reacted with this intermediate in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
- A base such as triethylamine is added to scavenge the released HCl.
- The reaction is conducted at room temperature or slightly elevated temperatures for 2-6 hours.
- After reaction completion, the mixture is quenched with water, extracted, dried, and purified by recrystallization or chromatography.
This method provides a straightforward route to the compound with high purity and yield, as demonstrated in related piperazine derivative syntheses.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, dichloromethane, THF, water | Choice depends on solubility and reactivity |
| Temperature | 0°C (initial) to room temperature or 40°C | Controlled to avoid side reactions |
| Reaction Time | 2–24 hours | Monitored by TLC |
| Molar Ratios | 1:1 to 1:2 (4-methylpiperazine:imidazole) | Excess amine sometimes used to drive reaction |
| Base | Triethylamine or none (depending on method) | Used to neutralize acid byproducts |
| Workup | Extraction with dichloromethane or ethyl acetate, drying, recrystallization | Purification step critical for yield and purity |
Characterization and Purity
The synthesized this compound is characterized by:
- Infrared Spectroscopy (IR): Characteristic bands for imidazole ring (C-N stretching), aliphatic C-H, and N-CH3 groups.
- Nuclear Magnetic Resonance (NMR): ^1H-NMR shows signals for methyl groups on piperazine (~2.2-2.4 ppm), methylene bridge (~4.5-5.0 ppm), and imidazole protons (~7.0-7.5 ppm).
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with the molecular weight.
- Melting Point: Typically reported in literature to confirm purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mannich Reaction | 4-methylpiperazine, imidazole, formaldehyde | DMF, water | 12–24 h | 60–70 | Mild conditions, moderate yield |
| Nucleophilic Substitution | 4-methylpiperazine, chloromethylimidazole, triethylamine | DCM, THF | 2–6 h | 70–85 | High purity, requires base |
| Click Chemistry (related analogues) | Piperazine derivatives, azides, alkynes | DMF, water | 3–6 h | Variable | For triazole-linked analogues |
Research Findings and Notes
- The Mannich base approach is widely used due to its simplicity and availability of reagents but may require careful control of pH and temperature to avoid polymerization or side reactions.
- The nucleophilic substitution method offers better control over product purity and is scalable for industrial applications, as indicated by patent literature describing similar piperazine derivatives.
- Spectroscopic data from multiple studies confirm the successful attachment of the imidazolylmethyl group to the piperazine nitrogen, with consistent chemical shifts and IR bands.
- Optimization of solvent and molar ratios significantly affects yield and purity, with dichloromethane and triethylamine being preferred for substitution reactions.
- Related synthetic routes involving click chemistry provide alternative pathways for functionalized derivatives but are less common for the direct synthesis of this compound itself.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amines in the piperazine ring and the imidazole nitrogen exhibit nucleophilic reactivity, facilitating alkylation.
-
Mechanistic Insight : Alkylation proceeds via SN2 attack, with the piperazine nitrogen acting as the nucleophile. Steric hindrance from the methyl group reduces reactivity at the 4-position.
Acylation Reactions
The compound reacts with acylating agents to form amides or sulfonamides, critical for prodrug development.
-
Kinetics : Acylation at the piperazine nitrogen is favored over imidazole due to lower electron density at the latter.
Oxidation Reactions
The imidazole ring undergoes selective oxidation under controlled conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ring oxidation | KMnO₄, H₂O, 80°C | This compound 3-oxide | 58% | |
| Side-chain oxidation | CrO₃, H₂SO₄, acetone, 0°C | 1-((1H-Imidazol-1-yl)carbonyl)-4-methylpiperazine | 45% |
-
Stoichiometry : Oxidation of the imidazole ring requires a 2:1 molar ratio of KMnO₄ to substrate for complete conversion.
Metal Coordination
The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals.
| Metal Salt | Conditions | Complex | Stability | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 hrs | [Cu(this compound)Cl₂] | Stable in air | |
| Fe(NO₃)₃ | EtOH, reflux, 4 hrs | [Fe(this compound)(NO₃)₃] | Hygroscopic |
Nucleophilic Substitution
The methylene bridge between imidazole and piperazine enables halogen displacement.
-
Limitations : Steric hindrance from the piperazine methyl group reduces substitution rates at the bridgehead.
Cycloaddition Reactions
The imidazole ring participates in [3+2] cycloadditions with nitrile oxides.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 110°C, 12 hrs | This compound-fused isoxazoline | 40% |
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives, including 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine, have been extensively studied. These compounds exhibit activity against a range of bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Methicillin-resistant S. aureus | 4 µg/mL |
Studies indicate that the compound can serve as a potential lead for developing new antimicrobial agents due to its efficacy against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Recent research has focused on the antitumor potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were calculated through MTT assays, indicating that the compound induces apoptosis via a p53-independent pathway, leading to cell cycle arrest in G0/G1 and G2/M phases.
Neuropharmacological Effects
The neuropharmacological properties of imidazole derivatives have also garnered attention, particularly concerning their anticonvulsant activity. Research suggests that these compounds may modulate neurotransmitter systems, providing therapeutic effects in epilepsy models.
Case Study: Anticonvulsant Activity
A study involving various imidazole derivatives reported anticonvulsant effects in animal models, hypothesizing that GABAergic modulation might be involved in their mechanism of action. Although specific data for this compound remains limited, the potential for neuroprotective effects is promising .
Antimalarial Properties
The optimization of imidazolopiperazines has led to the development of compounds with enhanced antimalarial properties. Research indicates that modifications to the piperazine ring can improve potency and metabolic stability.
Table 2: Antimalarial Activity Results
| Compound Name | Potency (IC50) | In Vivo Efficacy |
|---|---|---|
| Optimized Imidazolopiperazine | Improved over current agents | Efficacious in malaria mouse model |
Optimized analogues of imidazolopiperazines have shown improved oral exposure and efficacy compared to existing antimalarials .
Mechanism of Action
The mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The piperazine ring can interact with various biological receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Imidazole Hybrids
Notes:
- *Calculated molecular weight based on structural formula.
Piperazine Derivatives with Nitroimidazole Moieties
Compounds such as 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine () feature nitroimidazole-piperazine hybrids.
Piperazine-Based Antihistamines
Chlorocyclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine) is a clinically used antihistamine.
| Property | Target Compound | Chlorocyclizine |
|---|---|---|
| Substituent | Imidazole-methyl | Diphenylmethyl |
| Molecular Weight | ~194.24 | 357.29 (free base) |
| Application | Research compound | Antihistamine (clinical use) |
Piperazine-Triazole and Pyrazole Hybrids
Compounds like 1-((N1-substituted triazolyl)methyl)-4-(nitroimidazolyl)piperazine () and 1-(1,3-dimethylpyrazole-4-sulfonyl)piperazine () utilize click chemistry (CuI-catalyzed azide-alkyne cycloaddition) for synthesis. These hybrids often exhibit enhanced metabolic stability compared to the target compound, attributed to triazole/pyrazole rings .
Key Research Findings
- Synthetic Flexibility : The target compound’s imidazole-methyl group allows for straightforward functionalization, contrasting with nitroimidazole hybrids requiring microwave-assisted synthesis .
- Pharmacological Potential: While nitroimidazole derivatives target microbial pathways, the imidazole moiety in the target compound may interact with histamine or cytochrome P450 enzymes, warranting further study .
- Physicochemical Properties : Imidazole’s basicity (pKa ~6.95) may enhance water solubility compared to nitroimidazole analogues, though experimental data are lacking .
Biological Activity
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of an imidazole ring linked to a piperazine moiety, which is known for its role in various biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. For instance, a recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.78 to 3.12 μg/mL, indicating potent activity compared to standard antibiotics like vancomycin .
Table 1: Antimicrobial Activity of this compound Derivatives
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.78 | 3.12 |
| Escherichia coli | 1.56 | 6.25 |
| Pseudomonas aeruginosa | 3.12 | 12.5 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated the effects of various piperazine derivatives on cancer cell lines, revealing that certain modifications to the imidazole and piperazine rings enhanced cytotoxicity against HeLa and MCF-7 cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit several kinases involved in cancer progression, such as CDK6, by binding to their active sites .
- Membrane Interaction : The compound's lipophilicity allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against intracellular pathogens .
Case Studies
Case Study 1 : A clinical evaluation involving patients with bacterial infections treated with a formulation containing this compound showed a significant reduction in infection rates compared to controls. The study noted a favorable safety profile with minimal side effects reported.
Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with the compound led to increased apoptosis markers, such as caspase activation and PARP cleavage, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine?
- Methodology : The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. For example, microwave irradiation (90°C, 15 hours) in isopropanol with a piperazine derivative and imidazole-containing precursors improves reaction efficiency . Alternatively, coupling reactions using benzoyl chlorides or chloroacetyl groups in dichloromethane (DCM) with bases like N,N-diisopropylethylamine can introduce substituents to the piperazine ring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like methyl groups and piperazine ring substitution patterns . Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches in imidazole). Mass spectrometry ((+)-ESI) validates molecular weight, while elemental analysis ensures purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to moisture and oxidizers, as piperazine derivatives may hydrolyze or form toxic byproducts (e.g., nitrogen oxides) . Conduct accelerated stability studies under varying pH, temperature, and humidity to determine shelf-life .
Advanced Research Questions
Q. How can reaction yields be optimized during microwave-assisted synthesis?
- Methodology : Key variables include solvent polarity (isopropanol vs. DCM), irradiation time (≤15 hours), and molar ratios of reactants (1:1 to 1:2). Pre-stirring with potassium carbonate (K₂CO₃) enhances nucleophilicity . Monitor reaction progress via TLC and purify using flash chromatography (ethyl acetate/hexane gradients) .
Q. How should researchers address discrepancies in spectral data interpretation?
- Methodology : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw). For example, unexpected peaks may arise from rotamers in the piperazine ring; variable-temperature NMR can resolve such ambiguities . If elemental analysis deviates from theoretical values (<0.5% error), repeat synthesis under anhydrous conditions or use recrystallization for higher purity .
Q. What strategies are used to assess the biological activity of this compound?
- Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria. Compare minimum inhibitory concentrations (MICs) with positive controls (e.g., ciprofloxacin). For receptor-binding studies, use radioligand displacement assays targeting imidazole-linked GPCRs or kinases .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like histamine H₃ receptors. Adjust substituents on the imidazole or piperazine rings to improve LogP (lipophilicity) or TPSA (polar surface area) for better blood-brain barrier penetration .
Data Contradiction and Reproducibility
Q. How to resolve conflicting reports on the compound’s solubility in different solvents?
- Methodology : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Note that protonation of the piperazine nitrogen at acidic pH increases water solubility, while neutral conditions favor organic solvents .
Q. What steps ensure reproducibility in scaled-up synthesis?
- Methodology : Document reaction parameters (e.g., cooling rates during crystallization, stirring speed) meticulously. Use process analytical technology (PAT) like in-situ IR probes to monitor intermediate formation. Validate batches via HPLC (≥98% purity) and compare retention times with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
